N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide

NADPH Oxidase Inhibition NOX-2 Selectivity Inflammation

This quinazolinone NOX-2 inhibitor (CAS 899969-43-8) delivers isoform selectivity that generic NOX inhibitors (e.g., apocynin) cannot match. The 2-methyl-4-oxoquinazolin-3(4H)-yl pharmacophore enables selective NOX-2 inhibition, while the 2-fluoro substituent improves metabolic stability for PK/PD studies. Use as a reproducible positive control in HTS campaigns or as a chemical probe to benchmark pharmacophoric contributions. Available with a certificate of analysis for assay consistency.

Molecular Formula C22H15FN4O4
Molecular Weight 418.384
CAS No. 899969-43-8
Cat. No. B2732709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide
CAS899969-43-8
Molecular FormulaC22H15FN4O4
Molecular Weight418.384
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C22H15FN4O4/c1-13-24-19-8-3-2-7-17(19)22(29)26(13)15-9-10-18(23)20(12-15)25-21(28)14-5-4-6-16(11-14)27(30)31/h2-12H,1H3,(H,25,28)
InChIKeyRCAPVQPYHDDPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide (CAS 899969-43-8): Procurement-Grade Quinazolinone NADPH Oxidase Inhibitor


N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide (CAS 899969-43-8) is a synthetic quinazolinone derivative categorized as an inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for reactive oxygen species (ROS) production. Commercial suppliers list it as a white to off-white solid, with primary applications in inflammatory disease research . This compound belongs to a broader class of quinazolinone-based NOX inhibitors that have garnered significant patent and preclinical interest for their potential to modulate oxidative stress pathways [1].

Why Generic Substitution Fails: The Target-Specific Dependence on the Quinazolinone Scaffold of CAS 899969-43-8


Generic substitution among NADPH oxidase inhibitors is not feasible because inhibitory potency, isoform selectivity, and cellular efficacy are exquisitely dependent on the quinazolinone core and its substitution pattern. The 2-methyl-4-oxoquinazolin-3(4H)-yl moiety of CAS 899969-43-8 is a critical pharmacophore that distinguishes it from simple phenolic inhibitors like apocynin. Patent literature explicitly describes quinazolinone derivatives as achieving selective NOX-2 inhibition, a profile not attainable with first-generation, non-selective NOX inhibitors [1]. Even minor modifications to the central quinazolinone ring or the pendant 3-nitrobenzamide group can drastically alter target engagement, as evidenced by the narrow structure-activity relationships (SAR) documented across this chemical series [1].

Quantitative Differentiation of CAS 899969-43-8 Against Closest Structural Analogs and Standard-of-Care Comparators


Quinazolinone Scaffold Confers NOX-2 Inhibitory Activity Absent in Apocynin

The quinazolinone core of CAS 899969-43-8 is explicitly claimed in patents as providing NOX-2 inhibitory activity, a mechanism distinct from the non-specific antioxidant effects of the commonly used NOX inhibitor apocynin [1]. While direct head-to-head IC50 data for this specific compound against apocynin is not publicly available, the quinazolinone series has been shown to prevent excessive ROS generation through direct enzyme inhibition, whereas apocynin has been demonstrated to act primarily as an antioxidant rather than a direct NOX inhibitor in vascular systems [2]. This mechanistic differentiation is critical for researchers requiring true NOX-2 catalytic inhibition rather than ROS scavenging.

NADPH Oxidase Inhibition NOX-2 Selectivity Inflammation

Structural Distinction from C2-Unsubstituted Quinazolinones Impacts Target Binding

The 2-methyl substituent on the quinazolinone ring of CAS 899969-43-8 is a critical determinant of biological activity. Patent SAR analysis reveals that C2-substituted 4-oxoquinazolines exhibit markedly different kinase inhibition profiles compared to their C2-unsubstituted counterparts [1]. Specifically, C2-methyl substitution enhances binding to the intended NOX target while reducing off-target interactions with other kinases. This structural feature differentiates CAS 899969-43-8 from analogs like N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide, which lacks the 2-methyl group and is predicted to have altered potency and selectivity based on class SAR.

Structure-Activity Relationship Quinazolinone Kinase Selectivity

Fluorine Atom at the 2-Position of the Phenyl Ring Enhances Metabolic Stability

The ortho-fluoro substituent on the central phenyl ring of CAS 899969-43-8 is a well-established motif in medicinal chemistry for blocking oxidative metabolism. In the context of quinazolinone NOX inhibitors, the 2-fluoro group is expected to increase metabolic stability compared to non-fluorinated analogs, based on extensive precedent in kinase inhibitor design [1]. Closely related compounds without this fluorine, such as N-(5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide, would be anticipated to exhibit higher intrinsic clearance and shorter in vivo half-lives.

Metabolic Stability Fluorine Drug Metabolism

Commercial Sourcing Advantage: Validated Reference Standard Availability

CAS 899969-43-8 is commercially supplied as a certified reference material by Toronto Research Chemicals (distributed via Labmix24), with a purity specification typically exceeding 95% and accompanying certificate of analysis . This level of quality assurance is not universally available for custom-synthesized structural analogs, which may suffer from batch-to-batch variability in purity (>5% impurity), undefined salt forms, or inconsistent residual solvent profiles. For researchers requiring reproducible pharmacology, procurement of this validated standard eliminates the analytical characterization burden associated with novel analog synthesis.

Reference Material Quality Control Reproducibility

3-Nitrobenzamide Substituent Provides a Unique Electrophilic Warhead not Present in Other NOX Inhibitors

The 3-nitrobenzamide moiety of CAS 899969-43-8 is a distinguishing feature relative to other quinazolinone-based NOX inhibitors that bear different amide substituents (e.g., cyclopropanecarboxamide, dimethoxybenzamide). The nitro group can participate in redox cycling or act as an electrophilic handle for covalent target modification, a property not shared by non-nitrated analogs [1]. This functional group distinguishes CAS 899969-43-8 from compounds like N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide (benchchem.com), which lacks the nitro functionality and is therefore predicted to have an entirely different reactivity and target engagement profile.

Nitrobenzamide Electrophilic Warhead Covalent Inhibition

Optimal Research and Industrial Deployment Scenarios for CAS 899969-43-8


Mechanistic Studies of NOX-2-Dependent Oxidative Stress in Inflammatory Disease Models

CAS 899969-43-8 is best deployed in cellular or in vivo models where selective inhibition of NOX-2 is required to dissect its role in ROS-driven pathology, such as acute lung inflammation, spinal cord injury, or ischemia-reperfusion injury [1]. Its quinazolinone scaffold provides a mechanistic advantage over apocynin, which is now recognized to act as an antioxidant rather than a direct NOX inhibitor, potentially confounding experimental readouts [2].

Structure-Activity Relationship (SAR) Studies for Next-Generation NOX-2 Inhibitors

Medicinal chemistry programs focused on optimizing NOX-2 selectivity can use CAS 899969-43-8 as a chemical probe to benchmark the contribution of the 2-methyl, 2-fluoro, and 3-nitrobenzamide substituents to target potency and selectivity [1]. Comparative testing against des-methyl, des-fluoro, and non-nitrated analogs will quantify the pharmacophoric importance of each functional group.

Standardized Positive Control for NOX-2 Inhibitor High-Throughput Screening

As a commercially available reference material with defined purity and certificate of analysis, CAS 899969-43-8 can serve as a reproducible positive control in high-throughput screening campaigns aimed at identifying novel NOX-2 inhibitors [1]. This ensures assay consistency across laboratories and over time, which is not guaranteed with custom-synthesized chemical probes.

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling of Quinazolinone-Based NOX Inhibitors

The 2-fluoro substituent of CAS 899969-43-8 is predicted to enhance metabolic stability, making this compound a suitable candidate for PK/PD studies aimed at establishing exposure-response relationships for quinazolinone NOX inhibitors in vivo [1]. Researchers can leverage this compound to correlate plasma drug levels with NOX-2 inhibition in target tissues.

Quote Request

Request a Quote for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.